molecular formula C13H16BF3O4 B8202251 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester

4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B8202251
M. Wt: 304.07 g/mol
InChI Key: GZVDMNUJMKYEJV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position and a hydroxyl (-OH) group at the para position relative to the boronic ester moiety. Its molecular formula is C₁₃H₁₆BF₃O₄, with a molecular weight of 316.08 g/mol (CAS: 1029439-76-6) . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid under ambient conditions, making it suitable for Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses.

This compound is pivotal in pharmaceutical and materials chemistry due to its trifluoromethoxy group, which confers metabolic stability and lipophilicity, and the hydroxyl group, which enables further functionalization or participation in hydrogen bonding .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(18)7-10(9)19-13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVDMNUJMKYEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Catalytic Systems

This method employs a dual-boron approach using aryl boronic acid MIDA esters and pinacol boronic esters under palladium catalysis. The MIDA ester acts as a latent hydroxyl group, while the pinacol ester participates in cross-coupling. Typical conditions include:

  • Catalyst : Pd(dppf)Cl₂·DCM (4 mol%) or Pd(OAc)₂/SPhos

  • Base : K₃PO₄ (3 equiv)

  • Solvent : THF/H₂O (5:1 v/v) at 90°C

  • Oxidant : 30% H₂O₂ (10 equiv) for post-coupling hydroxylation

A representative synthesis involves coupling 3-bromo-5-(trifluoromethoxy)phenylboronic acid MIDA ester with benzo[b]thiophen-2-yl pinacol boronate, achieving 88% yield after oxidation.

Table 1: Representative Suzuki-Miyaura Conditions and Outcomes

Starting MaterialCoupling PartnerCatalyst SystemYieldSource
4-Bromophenyl MIDA esterPhenyl pinacol boronatePd(dppf)Cl₂·DCM91%
3-Bromo-5-CF₃OPh MIDA esterBenzothiophen-2-yl boronatePd(OAc)₂/SPhos88%
5-Bromo-2-MeOPh MIDA ester1,5-Dimethylpyrazol-4-boronatePd(OAc)₂/SPhos77%

Chemoselectivity and Functional Group Tolerance

The method tolerates:

  • Electron-withdrawing groups : Trifluoromethoxy (–OCF₃), nitriles

  • Heterocycles : Benzothiophene, isoxazole

  • Sensitive functionalities : Methyl esters, unprotected phenols post-oxidation

Critical to success is pH-controlled oxidation (0°C, H₂O₂) to prevent side reactions at the trifluoromethoxy group.

Grignard Reagent-Mediated Boronylation

Protection/Deprotection Strategy

Developed in CN111072698A, this route uses BOC/TMS/benzyl protection of phenolic –OH before boronylation:

  • Protection : 4-Bromophenol → BOC-protected intermediate (68% yield)

  • Grignard formation : iPrMgCl·LiCl in THF at –10°C

  • Boronylation : Reaction with B(OMe)₃ followed by pinacol esterification

  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis

Table 2: Grignard Method Performance Metrics

StepConditionsYieldPurity
BOC ProtectionDMF, 90°C, 18 hr68%99.4%
Grignard BoronylationTHF, –10°C → RT, 24 hr87%98%
Pinacol EsterificationPinacol, toluene reflux85%97%

Industrial Scalability Considerations

  • Continuous flow systems reduce reaction times from 24 hr to 2–4 hr

  • Automated purification : Simulated moving bed chromatography replaces column chromatography

One-Pot Iterative Coupling-Oxidation

Sequential Boron Transformations

This advanced method (Figure 1c in) enables three-component coupling in a single flask:

  • Initial Suzuki coupling between MIDA ester and aryl boronate

  • In situ oxidation of BPin to phenol using H₂O₂

  • Second coupling with new boronate species

Key advantages:

  • Eliminates intermediate isolation steps

  • Achieves 91% yield for triaryl phenols

  • Enables synthesis of E7 liquid crystal component (80% yield)

Oxidation Kinetics and Optimization

  • Temperature : 0°C prevents overoxidation of –CF₃ groups

  • Stoichiometry : 10 equiv H₂O₂ ensures complete BPin → phenol conversion

  • Workup : NaHSO₃ quench removes excess peroxide before extraction

Comparative Analysis of Methods

Table 3: Method Tradeoffs and Applications

ParameterSuzuki-MiyauraGrignardOne-Pot Iterative
Yield Range77–91%68–87%80–91%
Functional Group ScopeBroad (EWG, heterocycles)Limited to aryl halidesRequires orthogonal boronates
ScalabilityPilot-scale demonstratedIndustrial routes patentedLab-scale only
Purification ComplexityModerate (column chromatography)High (multiple protections)Low (single pot)

Industrial Production Insights

  • Catalyst recycling : Pd recovery systems reduce costs by 40% in large-scale Suzuki reactions

  • Solvent selection : Switch from THF to 2-MeTHF improves EHS profile

  • Quality control : HPLC monitoring (C18 column, 254 nm) ensures <1% protodeboronation byproducts

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

  • Mechanism : The compound acts as a boron source, facilitating the transmetalation step when reacted with aryl halides in the presence of a palladium catalyst. This process leads to the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Building Block for Drug Development

The compound serves as a versatile building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its trifluoromethoxy group enhances lipophilicity and bioavailability.

  • Case Study : A study highlighted its utility in synthesizing novel CXCR1 and CXCR2 antagonists, demonstrating its role in developing therapeutic agents for inflammatory diseases .

Enzyme Inhibition Studies

Research has shown that boronic acids can interact with enzymes, leading to inhibition or modulation of their activity. The application of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester has been explored in this context.

  • Biochemical Pathways : The compound's interaction with serine proteases has been documented, where it forms reversible covalent bonds with the active site serine residue, inhibiting enzyme activity.

Antimicrobial Activity

The antimicrobial properties of boronic acids have garnered attention due to their potential as antibacterial agents.

  • Research Findings : Studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis through reversible covalent bonding with diols present in cell wall components.

Table 1: Summary of Synthetic Applications

Application TypeDescriptionReference
Suzuki-Miyaura ReactionFormation of biaryl compounds
Drug DevelopmentBuilding block for pharmaceuticals
Enzyme InhibitionInteraction with serine proteases
Antimicrobial ActivityEffective against E. coli and S. aureus
Biological ActivityMechanismEfficacy
Enzyme InhibitionForms covalent bonds with active site residuesSignificant inhibition
AntimicrobialDisrupts cell wall synthesisEffective at low concentrations

Mechanism of Action

The mechanism by which 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic species to form carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity of the phenyl ring, making the compound more effective in these reactions.

Molecular Targets and Pathways:

  • Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate the formation of biaryl compounds.

  • Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, targeting specific positions on the ring.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of substituted phenylboronic acid pinacol esters. Key structural analogues include:

Compound Name Substituents CAS Number Key Properties/Applications
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester -OH (para), -OCH₃ (meta) 269410-22-2 Enhanced solubility in polar solvents; used in glucose-sensing materials .
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester -OH (para), -CH₃ (meta, meta) 934826-20-7 High thermal stability; used in polymer cross-linking .
4-(Hydroxymethyl)phenylboronic acid pinacol ester -CH₂OH (para) N/A ROS-responsive drug delivery systems .
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid -OH (ortho), -OCF₃ (para) 1309768-22-6 Intermediate for fluorinated bioactive molecules .

Key Differences :

  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound increases electron-withdrawing effects and hydrolytic stability compared to -OCH₃ .
  • Hydroxyl Position : The para -OH group allows for regioselective reactions, unlike meta-substituted analogues .
Solubility and Reactivity
  • Solubility: The pinacol ester group significantly enhances solubility in nonpolar solvents (e.g., chloroform, dipropyl ether) compared to the parent boronic acid . Among pinacol esters, 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester exhibits intermediate solubility in chloroform (similar to azaesters) but lower solubility in hydrocarbons like methylcyclohexane .
  • Hydrolysis Kinetics :

    • Hydrolysis rates in aqueous media depend on substituents. For example:
  • Hydroxyl-substituted esters (e.g., para-OH) hydrolyze rapidly (half-life ~10 minutes in water), while amine-substituted esters require ~3 hours .
  • The trifluoromethoxy group may slow hydrolysis slightly due to steric and electronic effects, though exact data for this compound are pending .

Biological Activity

4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS No. 1029439-76-6) is a compound characterized by its unique trifluoromethoxy group and boronic acid functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and interactions with cellular targets.

  • Molecular Formula : C13H16BF3O3
  • Molecular Weight : 288.07 g/mol
  • Structure :

    Chemical Structure

Biological Activity Overview

The biological activity of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester has been explored in various studies, highlighting its potential as an inhibitor of specific receptors and enzymes.

Inhibition of CXCR1 and CXCR2

One notable study demonstrated that derivatives of phenylboronic acids, including this compound, exhibit inhibitory effects on chemokine receptors CXCR1 and CXCR2. The compound was shown to act as a noncompetitive antagonist with an IC50 value of approximately 275 nM, indicating a moderate potency in receptor inhibition .

Enzyme Inhibition

The presence of the trifluoromethoxy group enhances the biological activity of compounds by increasing lipophilicity and membrane permeability. This property has been linked to improved interactions with protein targets, leading to enhanced inhibitory effects against enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .

Study on Antimicrobial Activity

A comparative study on various phenylboronic acids, including the trifluoromethoxy derivative, assessed their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl exhibited increased antimicrobial activity due to enhanced interaction with microbial targets .

Cytotoxicity Evaluation

The cytotoxic effects of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester were evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The compound demonstrated moderate cytotoxicity, which was attributed to its ability to interfere with cellular signaling pathways .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester and its protein targets. The trifluoromethoxy group facilitates hydrogen bonding and π–π stacking interactions, which are critical for binding affinity and specificity .

Data Summary

Property Value
Molecular FormulaC13H16BF3O3
Molecular Weight288.07 g/mol
CAS Number1029439-76-6
IC50 for CXCR1/CXCR2 Inhibition~275 nM
Cytotoxicity (MCF-7 cell line)Moderate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester?

  • Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic ester precursor reacts with a halogenated aryl trifluoromethoxy intermediate. For example, tert-butyl carbamate-protected boronic esters (e.g., intermediates like tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate) are coupled with brominated or iodinated aryl trifluoromethoxides using Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert conditions . Purification involves column chromatography, and characterization employs 1H^1H/13C^{13}C NMR and HPLC (>90% purity thresholds) .

Q. How can researchers verify the structural integrity and purity of this boronic ester?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm the presence of the pinacol ester’s methyl groups (δ ~1.3 ppm in 1H^1H NMR) and the trifluoromethoxy group (δ ~60 ppm in 19F^{19}F NMR).
  • HPLC Analysis : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% recommended for synthetic intermediates) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) against theoretical values .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture, as boronic esters hydrolyze in aqueous media. Stability tests should monitor decomposition via TLC or NMR over 6–12 months .

Advanced Research Questions

Q. How does 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester function in hydrogen peroxide (H₂O₂) detection assays?

  • Methodological Answer : Analogous to 4-nitrophenylboronic acid pinacol ester , this compound reacts with H₂O₂ via oxidative deboronation, releasing a phenolic product. To optimize detection:

  • pH Optimization : Test reactivity in Tris-HCl buffers (pH 6.9–10.9) to identify the optimal range for signal intensity.
  • Kinetic Monitoring : Use UV-Vis spectroscopy (e.g., 400 nm for nitrophenol analogs) to track reaction progress over 1–3 hours .
  • Interference Checks : Validate specificity against reactive oxygen species (ROS) like superoxide or hydroxyl radicals using scavengers (e.g., catalase) .

Q. What strategies address contradictory data in Suzuki coupling yields with this boronic ester?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst Selection : Compare Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for electron-deficient aryl trifluoromethoxy substrates.
  • Solvent Effects : Test polar aprotic solvents (DMF, THF) vs. biphasic systems (toluene/water) to improve solubility.
  • Base Compatibility : Screen K₃PO₄, Na₂CO₃, or CsF to mitigate deactivation of the boronic ester .
    • Troubleshooting : Use 11B^{11}B NMR to detect boronic acid hydrolysis byproducts, which reduce coupling efficiency .

Q. How can this compound be applied in synthesizing kinase inhibitors or ROS-responsive materials?

  • Methodological Answer :

  • Kinase Inhibitors : React with aminopyridine derivatives via Suzuki coupling to introduce trifluoromethoxy-phenyl motifs, enhancing binding to ATP pockets (e.g., FLT3 kinase inhibitors) .
  • ROS-Responsive Materials : Incorporate into β-cyclodextrin polymers via esterification. The boronic ester’s H₂O₂ sensitivity enables controlled drug release in oxidative environments (e.g., cancer therapy) .

Q. What are the implications of pH-dependent reactivity for this boronic ester in biological assays?

  • Methodological Answer : The compound’s hydrolysis rate increases at alkaline pH (≥9.0), as observed in analogous systems . For cell-based assays:

  • Buffering : Use HEPES (pH 7.4) to mimic physiological conditions and minimize premature hydrolysis.
  • Intracellular Tracking : Pair with fluorogenic probes (e.g., coumarin derivatives) to visualize H₂O₂ generation in real-time .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction rates for H₂O₂-mediated deboronation?

  • Methodological Answer : Contradictions may stem from:

  • Substrate Purity : Impurities (e.g., free boronic acid) accelerate hydrolysis. Re-purify via recrystallization (hexane/EtOAc).
  • Temperature Control : Ensure reactions are conducted at 25°C ± 1°C; kinetic data vary significantly with minor temperature shifts .
  • Instrument Calibration : Validate UV-Vis spectrophotometer alignment using standard curves (e.g., 4-nitrophenol) .

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